7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Descripción general

Descripción

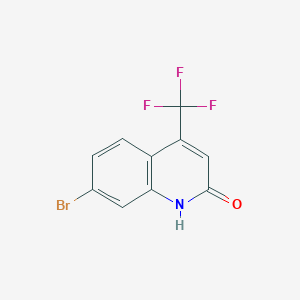

7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a quinolinone core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the bromination of 4-(trifluoromethyl)quinolin-2(1H)-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compound. The use of advanced equipment and technology helps in maintaining the desired reaction conditions and minimizing impurities.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinolinones, while oxidation reactions may produce quinolinone derivatives with different oxidation states.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is extensively used as a building block in the synthesis of pharmaceutical compounds. Its structural attributes allow for modifications that can lead to the development of novel therapeutic agents. The compound's potential applications include:

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis, indicating its potential as a lead for developing new antimycobacterial agents.

- Antiviral Properties : Preliminary research suggests that it may inhibit viral replication, enhancing its potential use in antiviral drug development.

- Anticancer Potential : The compound has shown promise in inducing apoptosis in cancer cell lines, suggesting its role in targeted cancer therapies.

Chemical Research

In chemical research, this compound serves as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction processes, makes it a versatile reagent in organic synthesis.

Industrial Applications

The compound is also utilized in developing new materials and chemical processes. Its unique properties allow for innovations in material science, particularly in creating compounds with specific electronic and optical characteristics.

Case Studies

Several case studies highlight the practical applications of this compound:

- Inhibition Studies : In vitro assays indicate that derivatives exhibit IC50 values ranging from 0.7 to 40 μM against various pathogens, showcasing potent inhibitory effects against target enzymes involved in disease processes.

- Molecular Docking : Computational studies using molecular docking techniques have shown promising binding affinities for this compound with key targets such as DYRK1A, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Antimycobacterial Activity : A series of quinolinone-thiosemicarbazones were designed based on this compound's structure and tested against Mycobacterium tuberculosis, demonstrating excellent activity compared to standard treatments.

Mecanismo De Acción

The mechanism of action of 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-(Trifluoromethyl)quinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and properties.

7-Chloro-4-(trifluoromethyl)quinolin-2(1H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.

7-Bromo-4-methylquinolin-2(1H)-one: Has a methyl group instead of a trifluoromethyl group, affecting its chemical and biological properties.

Uniqueness: 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research applications.

Actividad Biológica

7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a bromine atom at the seventh position and a trifluoromethyl group at the fourth position of the quinoline ring. Its molecular formula is CHBrFN, with a molar mass of 292.05 g/mol. The compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula: CHBrFN

- Molar Mass: 292.05 g/mol

- Melting Point: Approximately 227°C

- Density: Predicted density of 1.724 g/cm³

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the development of new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

The compound's structure contributes to its biological activity, with the trifluoromethyl group enhancing lipophilicity and potentially improving membrane permeability.

Anticancer Activity

Quinoline derivatives, including this compound, have been explored for their anticancer properties. Studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC values ranging from 20 to 50 µM across different cell lines.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with key biological targets involved in cellular signaling pathways, leading to altered gene expression and cellular responses .

Interaction Studies

Interaction studies using molecular docking techniques have been employed to predict how this compound binds to various biological targets. For instance, it has shown potential binding affinity to enzymes involved in metabolic pathways critical for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the quinoline ring can lead to variations in potency and selectivity against different biological targets.

| Modification | Effect on Activity |

|---|---|

| Bromine at C7 | Enhances antimicrobial activity |

| Trifluoromethyl at C4 | Increases lipophilicity and membrane permeability |

Propiedades

IUPAC Name |

7-bromo-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-1-2-6-7(10(12,13)14)4-9(16)15-8(6)3-5/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGXHJRFWJURAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719282 | |

| Record name | 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847900-73-6 | |

| Record name | 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.